4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
CAS No.: 303985-79-7
Cat. No.: VC5885965
Molecular Formula: C24H22Cl2N4S
Molecular Weight: 469.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303985-79-7 |
|---|---|
| Molecular Formula | C24H22Cl2N4S |
| Molecular Weight | 469.43 |
| IUPAC Name | 4-(cyclohexylamino)-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C24H22Cl2N4S/c25-20-12-7-13-21(26)19(20)15-31-24-29-22(16-8-3-1-4-9-16)18(14-27)23(30-24)28-17-10-5-2-6-11-17/h1,3-4,7-9,12-13,17H,2,5-6,10-11,15H2,(H,28,29,30) |
| Standard InChI Key | JZGUHMSLKTXJLV-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=C(C=CC=C4Cl)Cl |
Introduction
Chemical and Structural Properties
The compound’s molecular formula, C₂₄H₂₂Cl₂N₄S, corresponds to a molecular weight of 469.43 g/mol . Its structure integrates multiple functional groups that confer distinct reactivity and solubility profiles. The pyrimidine ring serves as the central scaffold, with substitutions at the 2-, 4-, 5-, and 6-positions contributing to steric and electronic diversity.
Key Structural Features:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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2,6-Dichlorobenzylsulfanyl Group: A sulfur-linked 2,6-dichlorobenzyl moiety at position 2, enhancing hydrophobic interactions.
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Cyclohexylamino Group: A bulky cyclohexylamine substituent at position 4, influencing conformational flexibility.
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Nitrile Functional Group: A cyano group at position 5, offering potential for further chemical modification.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 303985-79-7 | |
| Molecular Formula | C₂₄H₂₂Cl₂N₄S | |
| Molecular Weight | 469.43 g/mol | |
| Purity (Commercial) | >90% | |
| Storage Conditions | Room temperature, desiccated |
The compound’s IUPAC name, 4-(cyclohexylamino)-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile, reflects its substitution pattern and functional groups .
Synthesis and Production
Industrial and laboratory synthesis of this compound involves multi-step organic reactions, though detailed protocols remain proprietary. General approaches for analogous pyrimidine derivatives suggest the following pathways:
Pyrimidine Core Formation
The pyrimidine ring is typically synthesized via condensation reactions between β-diketones and guanidine derivatives under acidic or basic conditions. For example, cyclocondensation of 1,3-diketones with urea or thiourea yields 2-aminopyrimidines, which can undergo further functionalization .
Functionalization Steps
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Thioether Linkage Introduction: Nucleophilic substitution reactions introduce the 2,6-dichlorobenzylsulfanyl group. For instance, treatment of a 2-mercaptopyrimidine intermediate with 2,6-dichlorobenzyl bromide in the presence of a base facilitates thioether formation.
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Cyclohexylamino Substitution: Amination at position 4 is achieved through nucleophilic aromatic substitution, utilizing cyclohexylamine under controlled temperature and solvent conditions .
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Nitrile Group Incorporation: The nitrile functionality at position 5 may originate from a carbonyl group via dehydration reactions or direct substitution using cyanating agents.
Industrial Optimization
Scalable production likely employs continuous flow reactors and high-throughput screening to optimize yield and purity. Catalytic methods, such as palladium-mediated cross-couplings, could enhance regioselectivity during functionalization.
Physicochemical and Reactivity Profile
Solubility and Stability
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Solubility: Limited aqueous solubility due to hydrophobic substituents; soluble in organic solvents like DMSO and DMF .
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Stability: Stable under ambient conditions but susceptible to oxidation at the sulfanyl group, necessitating inert atmosphere storage.
Reactivity Pathways
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Oxidation: The sulfanyl group oxidizes to sulfoxides or sulfones using agents like m-CPBA or H₂O₂.
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Reduction: The nitrile group can be reduced to an amine using LiAlH₄ or NaBH₄.
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Electrophilic Substitution: The phenyl and pyrimidine rings undergo halogenation or nitration under appropriate conditions .
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